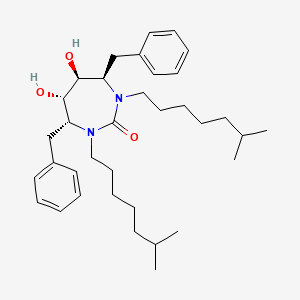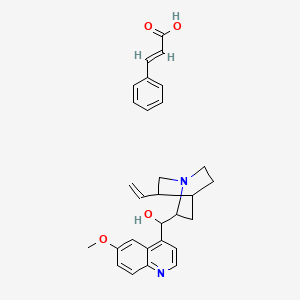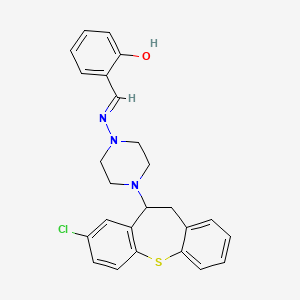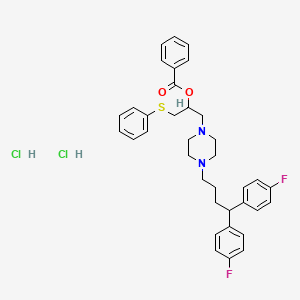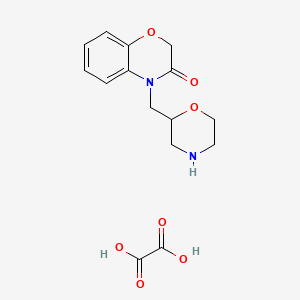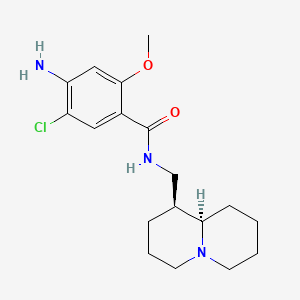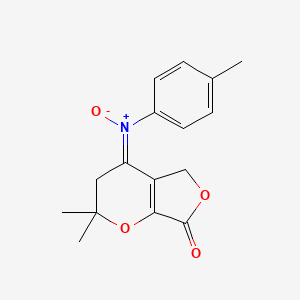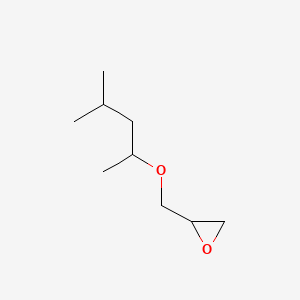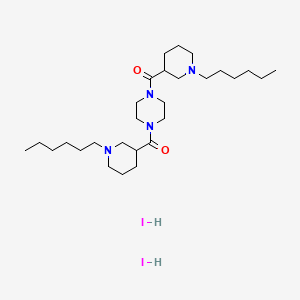
N,N'-Bis(1-hexylnipecotoyl)piperazine dihydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide is a synthetic compound that belongs to the class of disubstituted piperazines. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, which includes all the environmental exposures an individual may encounter throughout their life .
Preparation Methods
The synthesis of N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide involves several steps. One common method is the reductive amination of piperazine with hexylnipecotoyl chloride in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various cellular pathways, including those involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide can be compared with other disubstituted piperazines, such as:
N,N’-Bis(1,3,4-thiadiazole)piperazine: This compound has similar structural features but contains thiadiazole moieties, which confer different chemical and biological properties.
N,N’-Bis(1,2,4-triazole)piperazine: This compound includes triazole rings, which can enhance its antimicrobial activity and binding affinity to specific targets.
The uniqueness of N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide lies in its specific hexylnipecotoyl substituents, which provide distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
CAS No. |
126661-39-0 |
|---|---|
Molecular Formula |
C28H54I2N4O2 |
Molecular Weight |
732.6 g/mol |
IUPAC Name |
[4-(1-hexylpiperidine-3-carbonyl)piperazin-1-yl]-(1-hexylpiperidin-3-yl)methanone;dihydroiodide |
InChI |
InChI=1S/C28H52N4O2.2HI/c1-3-5-7-9-15-29-17-11-13-25(23-29)27(33)31-19-21-32(22-20-31)28(34)26-14-12-18-30(24-26)16-10-8-6-4-2;;/h25-26H,3-24H2,1-2H3;2*1H |
InChI Key |
VHPUUFGOMDPWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCC.I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
